2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile
Overview
Description
2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary target of 2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile is Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene expression .
Mode of Action
It is believed to interact with its target enzyme, potentially altering its function . This interaction could lead to changes in the enzyme’s activity, affecting various cellular processes .
Biochemical Pathways
Given its target, it is likely to impact pathways involving tyrosine phosphorylation . This could have downstream effects on numerous cellular processes, including signal transduction and gene expression .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the drug reaches its target site in the body .
Result of Action
Given its target, it is likely to affect cellular processes regulated by tyrosine phosphorylation . This could potentially lead to changes in cell growth and division, signal transduction, and gene expression .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells . .
Preparation Methods
The synthesis of 2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile typically involves cyclization reactions. One common method involves the reaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile, leading to the formation of condensed pyrimidine and imidazole fragments . Another approach involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, followed by intramolecular cyclization . Industrial production methods often utilize these synthetic routes due to their efficiency and the high yields of the desired product.
Chemical Reactions Analysis
2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiopyran ring.
Mannich-Type Reactions: This compound reacts with formaldehyde and amines under non-catalyzed conditions to form hexahydrothieno[2,3-d]pyrimidines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions vary depending on the specific conditions but often include functionalized thiopyran derivatives.
Scientific Research Applications
2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer drugs.
Materials Science: It is utilized in the development of functional materials, such as electrochemically color-switching azomethines and organic photovoltaic cells.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile can be compared to other similar compounds, such as:
2-Amino-4,5-dihydrothiophene-3-carbonitriles: These compounds share a similar thiophene core but differ in their substitution patterns and functional groups.
Thieno[3,2-d]pyrimidines: These compounds have a pyrimidine ring fused to the thiophene core, offering different biological activities and chemical reactivity.
Thieno[3,4-b]pyridines: These compounds feature a pyridine ring fused to the thiophene core, which can lead to unique properties and applications.
Properties
IUPAC Name |
2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c9-3-6-5-1-2-11-4-7(5)12-8(6)10/h1-2,4,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVRDZOZCYROTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1C(=C(S2)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37123-75-4 | |
Record name | 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.